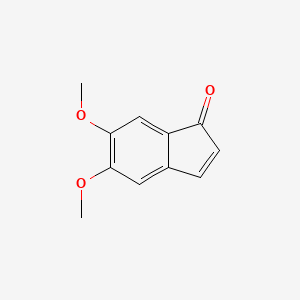

5,6-Dimethoxy-1-indenone

Description

Historical Context and Evolution of Indanone Chemistry Research

Research into indanone chemistry has a rich history, evolving from fundamental synthetic explorations to the development of complex molecules with significant therapeutic applications. Initially, the focus was on understanding the reactivity of the indanone core, particularly the active methylene (B1212753) group adjacent to the carbonyl, which is crucial for various condensation and functionalization reactions. rasayanjournal.co.in Over the years, significant advancements have been made in the cyclization methods to construct the 1-indanone (B140024) core. rsc.org The development of catalytic asymmetric synthesis has also been influenced by the use of indanones. rsc.org More recently, research has shifted towards the design and synthesis of indanone derivatives with specific biological targets, driven by the discovery of naturally occurring indanones with interesting physiological activities. researchgate.netnih.gov

The Indanone Moiety in Bioactive Molecules and Synthetic Intermediates

The indanone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. researchgate.netnih.gov These activities include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. rasayanjournal.co.innih.govacs.orgnih.gov Notably, the indanone moiety is a key component of Donepezil (B133215), a well-known drug used for the treatment of Alzheimer's disease. nih.govnih.gov The planar structure of arylidene indanones, which are synthesized from 1-indanone, allows for effective electronic communication between substituents, influencing their biological activity. rsc.org This has led to their exploration as cholinesterase inhibitors, tubulin depolymerizing agents, and inhibitors of dual-specificity phosphatases. rsc.orgresearchgate.net Furthermore, indanones serve as crucial intermediates in the synthesis of more complex molecules, including various heterocyclic and polycyclic frameworks. rsc.orgresearchgate.net

Research Landscape of 5,6-Dimethoxy-1-indenone within Indanone Chemistry

Within the broader field of indanone chemistry, 5,6-Dimethoxy-1-indenone has emerged as a compound of particular interest. Its significance is largely tied to its role as a key intermediate in the synthesis of Donepezil and other pharmacologically active compounds. chemicalbook.comncats.ioevitachem.com Research has focused on developing efficient synthetic routes to 5,6-Dimethoxy-1-indenone, often starting from o-dimethyl ether. chinjmap.comgoogle.com The presence of two methoxy (B1213986) groups on the benzene (B151609) ring enhances the molecule's reactivity and influences its potential applications in medicinal chemistry and materials science. evitachem.comevitachem.com Studies have explored its use in synthesizing derivatives with antimicrobial and antiviral properties, including the inhibition of bovine viral diarrhea virus. chemicalbook.comsigmaaldrich.comresearchgate.netsigmaaldrich.com The compound's chemical properties and reactivity, such as its participation in condensation and electrophilic aromatic substitution reactions, are also areas of active investigation. evitachem.com

Chemical Profile of 5,6-Dimethoxy-1-indenone

| Identifier | Value |

| IUPAC Name | 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one |

| CAS Number | 2107-69-9 sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₂O₃ sigmaaldrich.com |

| Molecular Weight | 192.21 g/mol sigmaaldrich.com |

| Appearance | White to light yellow crystalline powder chemicalbook.comchemicalbook.com |

| Melting Point | 118-120 °C sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 139 °C at 2 mmHg chemicalbook.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; insoluble in water. evitachem.combloomtechz.com |

Synthesis and Reactivity

Synthesis of 5,6-Dimethoxy-1-indenone

The synthesis of 5,6-Dimethoxy-1-indenone has been approached through various methods, with Friedel-Crafts reactions being a common strategy. One established route involves the Friedel-Crafts acylation of o-dimethyl ether with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts alkylation to form the indanone ring. google.com Subsequent steps can include nitrosation and hydroxylamine (B1172632) removal to yield related indandiones. google.com

Another approach utilizes benzyl (B1604629) Meldrum's acid derivatives in a catalytic intramolecular Friedel-Crafts reaction. orgsyn.org This method offers good regioselectivity, favoring the formation of the 5,6-dimethoxy isomer over the 6,7-dimethoxy regioisomer. orgsyn.org The use of nitromethane (B149229) as a solvent has been shown to optimize this selectivity. orgsyn.org

Chemical Reactivity and Derivatization

The chemical reactivity of 5,6-Dimethoxy-1-indenone is largely dictated by the ketone functional group and the electron-rich aromatic ring. The ketone can undergo condensation reactions with various amines and aldehydes. evitachem.com For instance, condensation with 4-pyridinecarboxaldehyde (B46228) is a key step in the synthesis of a precursor to Donepezil. evitachem.com

The electron-donating methoxy groups activate the aromatic ring towards electrophilic aromatic substitution reactions. evitachem.com The active methylene group adjacent to the carbonyl is also a site for various chemical transformations, including alkylation and the formation of Schiff bases. rasayanjournal.co.inresearchgate.net These reactive sites allow for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry. For example, thiosemicarbazone derivatives of 5,6-Dimethoxy-1-indanone (B192829) have been shown to inhibit the replication of bovine viral diarrhea virus. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Applications in Scientific Research

Precursor in the Synthesis of Bioactive Molecules

5,6-Dimethoxy-1-indenone is a valuable building block in the synthesis of various biologically active compounds. evitachem.com Its most prominent application is as a key intermediate in the multi-step synthesis of Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease. ncats.iobloomtechz.com

Beyond Donepezil, this indanone derivative is utilized to create novel compounds with a range of potential therapeutic activities. For instance, it has been used to synthesize 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-6,10-dicarboxylic acid and ring-substituted 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides, which have been evaluated for their cytotoxic properties. sigmaaldrich.comsigmaaldrich.com Furthermore, derivatives incorporating a pyridine (B92270) moiety have been investigated as potential antimicrobial agents. researchgate.net The thiosemicarbazone derivative of 5,6-dimethoxy-1-indanone has demonstrated inhibitory activity against bovine viral diarrhea virus RNA synthesis. sigmaaldrich.comsigmaaldrich.com Hybrids combining the 5,6-dimethoxy-indanone scaffold with chalcone (B49325) and carbamate (B1207046) moieties have been developed as multi-target-directed ligands for Alzheimer's disease, showing inhibition of acetylcholinesterase and neuroinflammation. nih.gov

Role in Materials Science and Analytical Chemistry

The unique structure of 5,6-Dimethoxy-1-indenone also lends itself to applications in materials science and analytical chemistry. Its derivatives have been explored for their optical properties, suggesting potential for the development of new materials with specific electro-optical characteristics. evitachem.com

In the realm of analytical chemistry, the reactivity of the indanone core has been harnessed for detection purposes. For example, its ability to form colored complexes upon reaction with amino compounds makes it a useful reagent in fingerprint detection techniques. evitachem.com This application leverages the same reactivity that is crucial for its use in synthesizing bioactive molecules.

Structure

3D Structure

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

5,6-dimethoxyinden-1-one |

InChI |

InChI=1S/C11H10O3/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h3-6H,1-2H3 |

InChI Key |

JYRWXITZMLSBLC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC2=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Dimethoxy 1 Indenone and Analogues

Classical Synthetic Approaches for 5,6-Dimethoxy-1-indenone

Traditional methods for synthesizing the 5,6-dimethoxy-1-indenone core often rely on well-established reactions in organic chemistry. These approaches have been refined over time to improve yields and purity, though they may involve harsh reaction conditions and generate significant waste.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a widely employed method for the synthesis of indanones. wikipedia.org This reaction involves the acylation of an aromatic ring in the presence of a Lewis acid catalyst, leading to the formation of a ketone. wikipedia.org In the context of 5,6-dimethoxy-1-indanone (B192829) synthesis, intramolecular Friedel-Crafts acylation is particularly relevant. orgsyn.orgnih.gov

This intramolecular approach typically starts with a 3-arylpropionic acid or its corresponding acyl chloride. nih.govmdpi.com The presence of a strong acid, be it a Lewis acid like aluminum chloride or a Brønsted acid, facilitates the cyclization of the acyl group onto the aromatic ring to form the five-membered ring of the indanone system. wikipedia.orgorgsyn.org The choice of solvent can influence the selectivity of the reaction, with nitromethane (B149229) showing optimal selectivity in some cases. orgsyn.org For instance, the cyclization of 3-(3,4-dimethoxyphenyl)propionyl chloride can be catalyzed by bromopentacarbonylrhenium(I) to afford 5,6-dimethoxy-1-indanone in good yield. oup.com

Table 1: Examples of Friedel-Crafts Acylation for Indanone Synthesis

| Starting Material | Catalyst/Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-(3,4-dimethoxyphenyl)propionyl chloride | [ReBr(CO)5] | 1,2-dichloroethane | 5,6-Dimethoxy-1-indanone | 80% | oup.com |

| 3-(p-chlorophenyl)propionic acid | Malonyl chloride, Zinc chloride | Not specified | 5-chloro-1-indanone | Not specified | nih.govresearchgate.net |

| Benzyl (B1604629) Meldrum's acids | Sc(OTf)3 | Not specified | Polysubstituted 1-indanones | Up to 94% | researchgate.net |

Beyond the classic Friedel-Crafts acylation, other cyclization strategies are instrumental in constructing the 5,6-dimethoxy-1-indenone framework. One notable method is the Nazarov cyclization, which involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. guidechem.compreprints.org While this is a powerful tool for five-membered ring formation, its direct application to 5,6-dimethoxy-1-indenone from simple precursors is less commonly reported in favor of Friedel-Crafts based routes.

A more direct cyclization approach involves the treatment of 3-arylpropionic acids with strong acids. For example, the dehydrative cyclization of 3-arylpropionic acids can be catalyzed by superacids or lanthanide triflates, although this may require high temperatures. nih.govmdpi.com Polyphosphoric acid (PPA) is another common reagent for effecting such cyclizations. guidechem.com An improved process for preparing 5,6-dimethoxy-1-indanone involves the reaction of 3-chloro-3',4'-dimethoxypropiophenone with an acid, where the reaction time and temperature are critical to minimize the formation of impurities. quickcompany.in

The synthesis of 5,6-dimethoxy-1-indenone is often accomplished through a multi-step sequence starting from readily available precursors. A common starting material is o-dimethyl ether (veratrole). google.com A typical synthetic route involves the Friedel-Crafts acylation of veratrole with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts alkylation to form the indanone ring system. google.com Another approach begins with the hydrogenation of ferulic acid, followed by cyclization to yield the indanone core. nih.govresearchgate.net

Table 2: Multi-Step Synthesis Example for a 1-Indanone (B140024) Analogue

| Step | Starting Materials | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | p-chlorobenzyl, diethyl methylmalonate | Not specified | Condensation product | guidechem.com |

| 2 | Condensation product | Base | Hydrolysis product | guidechem.com |

| 3 | Hydrolysis product | Heat | Decarboxylation product | guidechem.com |

| 4 | Decarboxylation product | SOCl2 | Acid chloride | guidechem.com |

| 5 | Acid chloride | Friedel-Crafts catalyst | 6-fluoro-2-methylindanone | guidechem.com |

Modern and Sustainable Synthetic Innovations

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of non-conventional energy sources and the application of green chemistry principles to the synthesis of 1-indanones.

To address the drawbacks of classical methods, such as long reaction times and high temperatures, non-conventional energy sources have been investigated for the synthesis of 1-indanones. mdpi.comnih.gov Microwave irradiation and high-intensity ultrasound have been successfully employed to promote the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. mdpi.comnih.govresearchgate.net These techniques can significantly reduce reaction times and, in some cases, improve yields. mdpi.comresearchgate.net For example, the synthesis of 1-indanone derivatives has been achieved via a one-pot intramolecular Friedel-Crafts acylation under microwave or ultrasound conditions, allowing for a comparison of their efficiency and "greenness". mdpi.comnih.govresearchgate.net

Table 3: Comparison of Microwave vs. Ultrasound in Intramolecular Friedel-Crafts Acylation

| Substrate | Energy Source | Catalyst/Reagent | Time | Yield | Reference |

|---|---|---|---|---|---|

| 3-(4-methoxyphenyl) propionic acid | Microwave (MW) | TfOH (3 eq.) | 60 min | Low | researchgate.net |

| 3-(4-methoxyphenyl) propionic acid | Ultrasound (US) | TfOH (3 eq.) | 60 min | Not specified | researchgate.net |

| 3-arylpropionic acids | Microwave (MW) | Not specified | 2 min | 30-60% | preprints.org |

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. sigmaaldrich.commsu.edujetir.org These principles are increasingly being applied to the synthesis of pharmaceutical intermediates like 5,6-dimethoxy-1-indenone. Key aspects of green chemistry include waste prevention, maximizing atom economy, using safer solvents, and designing for energy efficiency. sigmaaldrich.commsu.edusemanticscholar.orgresearchgate.net

In the context of 1-indanone synthesis, green chemistry approaches focus on replacing hazardous reagents and solvents. For instance, the direct dehydrative cyclization of 3-arylpropionic acids is preferred over the use of their acid chloride counterparts as it produces water as the only byproduct, thus avoiding the generation of toxic and corrosive compounds. nih.govmdpi.com The use of recyclable catalysts, such as silica (B1680970) gel-supported triflic acid, under solvent-free conditions is another example of a greener alternative. researchgate.net Furthermore, designing synthetic routes that are conducted at ambient temperature and pressure minimizes energy consumption, aligning with the principle of energy efficiency. sigmaaldrich.comjetir.org The search for green solvents, such as 4-methyltetrahydropyran (4-MeTHP) for reactions like the Nazarov cyclization, also contributes to making the synthesis of indanones more sustainable. preprints.org

Synthesis of Key 5,6-Dimethoxy-1-indenone Derivatives and Analogues

The synthesis of derivatives and analogues of 5,6-dimethoxy-1-indenone is crucial for developing new chemical entities with tailored properties. This involves two primary approaches: the direct functionalization of the pre-existing indanone ring and the construction of hybrid molecules that incorporate the 5,6-dimethoxy-1-indenone motif alongside other pharmacologically relevant moieties.

Strategies for Functionalization at the Indanone Ring

The indanone ring of 5,6-dimethoxy-1-indenone offers several sites for chemical modification, including the aromatic ring, the benzylic position (C2), and the carbon atom adjacent to the carbonyl group (C3). Various synthetic strategies have been employed to introduce a diverse range of functional groups at these positions, leading to the generation of novel analogues.

One common approach involves reactions at the active methylene (B1212753) group at the C2 position. For instance, 5,6-dimethoxy-1-indanone can undergo condensation reactions with various aldehydes to yield 2-ylidene derivatives. A notable example is the condensation with 4-pyridinecarboxaldehyde (B46228), which is a key step in the synthesis of Donepezil (B133215), a medication used for the treatment of Alzheimer's disease. google.comgoogle.com This reaction can be carried out using reagents such as p-toluenesulfonic acid in toluene (B28343) or a mild base like an alkali metal hydroxide (B78521) in water. google.comgoogle.com

Alkylation at the C2 position has also been explored. The preparation of 5,6-dimethoxy-2-methyl-1-indanone has been achieved through a catalytic intramolecular Friedel-Crafts reaction of a benzyl Meldrum's acid derivative. This method provides an efficient route to 2-substituted 1-indanones.

Another strategy for functionalization involves acylation. The acylation of 5,6-dimethoxy-1-indanone with methyl N-benzyl-4-methylpiperidinecarboxylate has been utilized as a key step in the synthesis of 2-((1-benzyl-4-piperidinyl)hydroxymethyl)-5,6-dimethoxy-1-indanone.

The synthesis of spiro-derivatives represents another avenue for functionalization. For example, the Darzen reaction of 2-bromo-5,6-dimethoxy-1-indanone with pyridine-4-carboxaldehyde affords an epoxide, 5,6-dimethoxy-3-(pyridine-4-yl)spiro[indene-2,2′-oxiran]-1(3H)-one, which serves as a key intermediate in an alternative synthesis of Donepezil. jst.go.jp

| Reaction Type | Position of Functionalization | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Condensation | C2 | 4-Pyridinecarboxaldehyde, p-toluenesulfonic acid, toluene, reflux | 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-1-indanone | google.comgoogle.com |

| Condensation | C2 | 1-Benzyl-4-piperidinecarboxaldehyde, alkali metal carbonates, elevated temperature | 1-Benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methylpiperidine | tandfonline.com |

| Intramolecular Friedel-Crafts | C2 | Benzyl Meldrum's acid derivative, catalyst | 5,6-Dimethoxy-2-methyl-1-indanone | |

| Acylation | C2 | Methyl N-benzyl-4-methylpiperidinecarboxylate | 2-((1-Benzyl-4-piperidinyl)hydroxymethyl)-5,6-dimethoxy-1-indanone | |

| Darzen Reaction (Spiro-epoxide formation) | C2 | 2-Bromo-5,6-dimethoxy-1-indanone, pyridine-4-carboxaldehyde | 5,6-Dimethoxy-3-(pyridine-4-yl)spiro[indene-2,2′-oxiran]-1(3H)-one | jst.go.jp |

Preparation of Hybrid Molecules Incorporating the 5,6-Dimethoxy-1-indenone Motif

The development of hybrid molecules, which combine two or more pharmacophoric units into a single entity, is a well-established strategy in drug discovery. The 5,6-dimethoxy-1-indenone scaffold has been successfully incorporated into a variety of hybrid molecules, often leading to compounds with enhanced or novel biological activities.

A prominent example of this approach is the synthesis of pyridine-coupled derivatives. In one study, novel derivatives of 5,6-dimethoxy-1-indanone were synthesized by first forming a Schiff's base with 2-cyanoacetohydrazide. researchgate.net Subsequent cyclization with 2-arylidenemalononitrile in the presence of piperidine (B6355638) yielded 6-amino-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylideneamino)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitrile derivatives. researchgate.net

Another class of hybrid molecules involves the fusion of the 5,6-dimethoxy-1-indenone moiety with a chalcone (B49325) scaffold. Chalcones are known for their diverse pharmacological properties. A series of chalcone derivatives containing an indanone moiety have been designed and synthesized, demonstrating the versatility of this approach. nih.gov More specifically, a multifunctional hybrid molecule, (E)-3-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)-methyl)phenylethyl(methyl)carbamate, was created by combining the 5,6-dimethoxy-1-indanone moiety with a chalcone scaffold and a carbamate (B1207046) group. nih.gov

The synthesis of thiazolidinone-indenone hybrids has also been reported. The key intermediate, 2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydrazinylidene]-1,3-thiazolidin-4-one, was prepared from 5,6-dimethoxy-1-indanone and subsequently used to synthesize a series of novel 5-arylidene-1,3-thiazolidin-4-one derivatives. researchgate.net

Furthermore, the 5,6-dimethoxy-1-indanone core has been utilized in the synthesis of triazole-containing hybrids. The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition, is a powerful tool for creating such hybrid molecules. While specific examples directly using 5,6-dimethoxy-1-indanone were not detailed in the provided search results, the synthesis of indanol-1,2,3-triazole derivatives highlights the feasibility of incorporating a triazole moiety into an indane-based scaffold. nih.gov

| Hybrid Type | Key Synthetic Step | Resulting Hybrid Molecule | Reference |

|---|---|---|---|

| Pyridine (B92270) Hybrid | Schiff's base formation followed by cyclization | 6-Amino-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylideneamino)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitriles | researchgate.net |

| Chalcone Hybrid | Aldehyde-ketone condensation and etherification | Chalcone derivatives containing an indanone moiety | nih.gov |

| Chalcone-Carbamate Hybrid | Multi-step synthesis combining chalcone, carbamate, and 5,6-dimethoxy-indanone moieties | (E)-3-((5,6-Dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)-methyl)phenylethyl(methyl)carbamate | nih.gov |

| Thiazolidinone Hybrid | Condensation reaction | 5-Arylidene-2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydrazinylidene]-1,3-thiazolidin-4-ones | researchgate.net |

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Reactions of the 5,6-Dimethoxy-1-indenone Ketone Moiety

The ketone carbonyl group is a primary site for chemical reactions. The carbon atom of the carbonyl is electrophilic, making it susceptible to attack by nucleophiles. youtube.com This interaction is a cornerstone of nucleophilic addition reactions. A key example of this reactivity is the formation of Schiff's bases. 5,6-Dimethoxy-1-indanone (B192829) reacts with hydrazides, such as 2-cyanoacetohydrazide, where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, ultimately forming a C=N double bond. researchgate.net

Conversely, the protons on the carbon adjacent to the ketone (the α-carbon) are acidic and can be removed by a base to form a nucleophilic enolate intermediate. nih.gov This enolate can then react with various electrophiles. For instance, the enolate of an indanone can participate in Mannich-type reactions by attacking an imine moiety. nih.gov This dual reactivity—electrophilicity at the carbonyl carbon and nucleophilicity at the α-carbon (via the enolate)—makes the ketone moiety a versatile handle for derivatization.

Reactions Involving the Aromatic and Cyclopentanone (B42830) Rings

Beyond the ketone, the fused ring system of 5,6-Dimethoxy-1-indenone provides additional avenues for chemical modification.

Hydroxymethylation involves the addition of a hydroxymethyl (-CH₂OH) group. For ketones like 5,6-Dimethoxy-1-indenone, this typically occurs at the α-carbon via an aldol-type reaction with formaldehyde (B43269). The reaction proceeds by forming an enolate in the presence of a base, which then acts as a nucleophile, attacking the formaldehyde electrophile. This process has been demonstrated in related indanone structures, such as the synthesis of 3-(hydroxymethyl)-7-methoxy-4-methyl-2,3-dihydro-1H-inden-1-one, indicating a viable pathway for the functionalization of the cyclopentanone ring. mdpi.com

Direct esterification of 5,6-Dimethoxy-1-indenone is not feasible as it lacks the necessary hydroxyl or carboxylic acid functional groups. However, ester derivatives can be readily prepared from the corresponding alcohol. This is achieved through a two-step process:

Reduction: The ketone group is first reduced to a secondary alcohol (5,6-dimethoxy-1-indanol), as detailed in section 3.2.3.

Esterification: The resulting indanol is then reacted with a carboxylic acid or one of its activated derivatives (like an acyl chloride or anhydride) under appropriate catalytic conditions to form the desired ester. google.com

This sequential approach allows for the introduction of a wide variety of ester functionalities, tethered to the indanone core via an oxygen atom.

The ketone moiety of 5,6-Dimethoxy-1-indenone is readily reduced to form the corresponding secondary alcohol, 5,6-dimethoxy-1-indanol. This transformation is a common and efficient method for introducing a hydroxyl group and a new stereocenter. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. The reduction of an indanone derivative with sodium borohydride to yield the corresponding alcohol is a well-established procedure. nih.gov

| Reactant | Reagent | Product |

| 5,6-Dimethoxy-1-indenone | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 5,6-Dimethoxy-1-indanol |

Under more forceful conditions, such as with catalytic hydrogenation at high pressure and temperature, it is possible to reduce both the ketone and the aromatic ring, leading to the corresponding aromatic hydrocarbon, although this requires overcoming the stability of the benzene (B151609) ring.

Saturated cyclic ketones like 5,6-Dimethoxy-1-indenone undergo characteristic photochemical reactions upon absorption of UV light. kvmwai.edu.in The most prominent of these is the Norrish Type I reaction, which involves the cleavage of the bond between the carbonyl carbon and one of the adjacent α-carbons (α-cleavage). slideshare.netwikipedia.org

This cleavage generates a biradical intermediate. youtube.com From this intermediate, several reaction pathways are possible:

Decarbonylation: The biradical can lose a molecule of carbon monoxide (CO) to form a new, ring-contracted biradical that subsequently closes to yield a substituted cyclopentane (B165970) derivative. youtube.com

Intramolecular Hydrogen Abstraction: A hydrogen atom can be transferred from a suitable position to one of the radical centers, leading to the formation of either an unsaturated aldehyde or a ketene. kvmwai.edu.inyoutube.com

These photochemical pathways provide access to unique molecular architectures that are often difficult to obtain through conventional thermal reactions. uci.edu

Carboxylation introduces a carboxylic acid group (-COOH) into the molecule. For 5,6-Dimethoxy-1-indenone, the most feasible site for this reaction is the α-carbon (C2). The process involves treating the indanone with a strong base, such as lithium diisopropylamide (LDA), to quantitatively form the enolate. This nucleophilic enolate is then reacted with an electrophilic carbon source, typically carbon dioxide (CO₂), followed by an acidic workup to yield the corresponding β-keto acid, 2-carboxy-5,6-dimethoxy-1-indanone.

Derivatization for Structure-Activity Relationship (SAR) Studies

The scaffold of 5,6-dimethoxy-1-indanone has proven to be a valuable starting point for the synthesis of various derivatives in the quest for new therapeutic agents. Structure-activity relationship (SAR) studies have been pivotal in elucidating the structural requirements for potent biological activity, particularly in the development of acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.

A significant breakthrough in this area was the development of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride, also known as Donepezil (B133215). nih.gov This compound emerged from extensive SAR studies that explored the replacement of the 2-isoindoline moiety in an earlier series of compounds with an indanone moiety, which resulted in derivatives with comparable potency. nih.gov

The derivatization of 5,6-dimethoxy-1-indanone has largely focused on modifications at the 2-position of the indanone ring. These modifications have been instrumental in understanding the interactions between the derivatives and the active site of the AChE enzyme. For instance, the introduction of a piperidine (B6355638) group linked by a two-carbon spacer to the indanone core was found to be a key structural feature for high inhibitory activity. researchgate.net

Further SAR studies have revealed that the 5,6-dimethoxy substitution pattern on the indanone ring is crucial for effective interaction with the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. researchgate.net While modifications at the 6-position of the indanone, such as introducing alkyl chains with different terminal amine groups, have been explored, the dimethoxy configuration remains a cornerstone of potent inhibitors. researchgate.net

The following interactive table summarizes key derivatives of 5,6-dimethoxy-1-indanone and their reported biological activities, illustrating the structure-activity relationships that have been established.

| Derivative | Modification | Biological Activity (IC50) |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | Addition of a benzylpiperidine methyl group at the 2-position | 5.7 nM (for AChE) nih.gov |

| Indanone derivative with a piperidine group linked by a two-carbon spacer | Introduction of a piperidinyl-ethyl group at the 2-position | 0.0018 µM (for AChE) researchgate.netnih.gov |

| 6-amino-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylideneamino)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitrile derivatives | Formation of a Schiff's base at the 1-position and subsequent cyclization | Promising antibacterial activity researchgate.net |

| (E)-2-(3,4-Dihydroxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | Condensation with 3,4-dihydroxybenzaldehyde (B13553) at the 2-position | A1 and A2A adenosine (B11128) receptor antagonist activity nih.gov |

These studies collectively highlight the versatility of the 5,6-dimethoxy-1-indanone core in medicinal chemistry and underscore the power of systematic derivatization in the rational design of potent and selective enzyme inhibitors and receptor modulators.

Dimerization Studies of 5,6-Dimethoxy-indene and Related Compounds

The dimerization of indene (B144670) and its derivatives, including 5,6-dimethoxy-indene, has been a subject of chemical investigation, revealing insights into the reactivity of these systems under various conditions. The reaction of 5,6-dimethoxy-indanol with acids or with triphenylphosphine-carbon tetrachloride has been reported to yield several dimeric compounds. researchgate.net This suggests that the formation of a carbocation intermediate, facilitated by the electron-donating methoxy (B1213986) groups, likely plays a key role in the dimerization process.

In a different approach, the dimerization of 5,6-dimethoxy-indene in the presence of silica (B1680970) gel impregnated with silver nitrate (B79036) (SiO2-AgNO3) was found to be more selective, affording only a single dimer. researchgate.net This indicates that the nature of the catalyst or reaction medium can significantly influence the course of the dimerization and the distribution of products.

While the specific structures of the dimers of 5,6-dimethoxy-indene are not detailed in the available abstracts, studies on the dimerization of the parent compound, 1H-indene, provide a framework for understanding the potential reaction pathways. The acid-catalyzed dimerization of 1H-indene is known to produce a mixture of dimers and trimers. researchgate.net The reaction is thought to proceed through the formation of an indan-1-ylium ion, which then acts as an electrophile and attacks another indene molecule. researchgate.net This can be followed by rearrangements, such as 1,2-hydride shifts, leading to a variety of dimeric structures. researchgate.net

Anodic oxidation has also been employed to induce the dimerization of 5,6-dimethoxyindene. This method likely proceeds through the formation of a radical cation, which can then react with a neutral indene molecule to form a dimeric species. actachemscand.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of 5,6-Dimethoxy-1-indenone provides distinct signals corresponding to each type of proton in the molecule. The aliphatic protons of the five-membered ring appear as two triplets, a characteristic pattern for an ethyl group fragment where both methylenes are adjacent to different electronic environments. The protons on the C-2 position, being alpha to the carbonyl group, are slightly deshielded compared to the C-3 protons adjacent to the aromatic ring. The two aromatic protons appear as singlets due to their para positioning, which precludes ortho or meta coupling. The six protons of the two methoxy (B1213986) groups also appear as sharp singlets, though in slightly different chemical environments.

Based on data from closely related bromo-substituted analogs, the expected chemical shifts are well-defined. For instance, in 4-bromo-5,6-dimethoxyindan-1-one, the aliphatic protons (H-2 and H-3) resonate as triplets at approximately 3.01 ppm and 2.71 ppm, respectively, each with a coupling constant of around 5.4 Hz nih.gov. The methoxy groups appear as singlets near 3.90 ppm, and the lone aromatic proton gives a singlet at 7.21 ppm nih.gov.

Table 1: Predicted ¹H NMR Spectral Data for 5,6-Dimethoxy-1-indenone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (CH₂) | ~3.0 | Triplet (t) | ~6.0 |

| H-3 (CH₂) | ~2.7 | Triplet (t) | ~6.0 |

| H-4 (Ar-H) | ~7.2 | Singlet (s) | N/A |

| H-7 (Ar-H) | ~6.9 | Singlet (s) | N/A |

| 5-OCH₃ | ~3.9 | Singlet (s) | N/A |

| 6-OCH₃ | ~3.9 | Singlet (s) | N/A |

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms in the structure. The most downfield signal belongs to the carbonyl carbon (C-1) due to the strong deshielding effect of the double-bonded oxygen, typically appearing above 200 ppm nih.gov. The six aromatic carbons resonate in the typical range of 105-155 ppm. The two aliphatic carbons (C-2 and C-3) are found further upfield, followed by the two methoxy carbons, which are the most shielded. A published spectrum of 5,6-dimethoxy-1-indanone (B192829) confirms these general assignments rsc.org.

Table 2: Predicted ¹³C NMR Spectral Data for 5,6-Dimethoxy-1-indenone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | ~205 |

| C-2 (CH₂) | ~37 |

| C-3 (CH₂) | ~26 |

| C-4 (Ar-CH) | ~105 |

| C-5 (Ar-C) | ~150 |

| C-6 (Ar-C) | ~154 |

| C-7 (Ar-CH) | ~108 |

| C-3a (Ar-C) | ~133 |

| C-7a (Ar-C) | ~149 |

| 5-OCH₃ | ~56 |

| 6-OCH₃ | ~56 |

While specific 2D NMR spectra for 5,6-Dimethoxy-1-indenone are not widely published, the expected correlations can be predicted to confirm its structural connectivity.

COSY (Correlation Spectroscopy) : This experiment would show a clear cross-peak between the signals for the H-2 and H-3 protons, confirming their vicinal (three-bond) coupling within the cyclopentanone (B42830) ring.

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum would correlate each proton signal with its directly attached carbon. Key correlations would include H-2 with C-2, H-3 with C-3, H-4 with C-4, H-7 with C-7, and the protons of each methoxy group with their respective methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is essential for assigning quaternary carbons. Expected correlations would include:

Protons at H-2 and H-3 showing correlation to the carbonyl carbon (C-1).

The aromatic proton at H-4 showing correlations to C-3, C-5, and C-7a.

The aromatic proton at H-7 showing correlations to C-5, C-6, and C-3a.

The methoxy protons showing strong correlations to their attached aromatic carbons (C-5 and C-6).

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 5,6-Dimethoxy-1-indenone, the spectrum is dominated by a strong absorption band for the conjugated ketone and various stretches corresponding to the aromatic and aliphatic components. Data from the compound and its derivatives consistently show a strong carbonyl (C=O) stretch in the region of 1670-1715 cm⁻¹ nih.govuniv-lorraine.frrsc.org. The aromatic C=C bonds exhibit characteristic stretching vibrations around 1580-1600 cm⁻¹ univ-lorraine.frrsc.org.

Table 3: Characteristic IR Absorption Bands for 5,6-Dimethoxy-1-indenone

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2915 | C-H Stretch | Aliphatic (Csp³-H) univ-lorraine.fr |

| ~1695 | C=O Stretch | Conjugated Ketone nih.govuniv-lorraine.fr |

| ~1580 | C=C Stretch | Aromatic Ring univ-lorraine.fr |

| ~1190 | C-O Stretch | Aryl Ether univ-lorraine.fr |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers insight into its structure through fragmentation patterns. For 5,6-Dimethoxy-1-indenone (C₁₁H₁₂O₃), the calculated molecular weight is 192.21 g/mol .

In electron ionization (EI) mass spectrometry, the spectrum shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 192, which is also the base peak . A significant fragment ion is observed at m/z 177 . This corresponds to the loss of a methyl radical (•CH₃) from one of the methoxy groups, a characteristic fragmentation pathway for methoxy-substituted aromatic compounds, resulting in a stable cation.

Molecular Ion (M⁺) : m/z = 192

Key Fragment (M-15)⁺ : m/z = 177 (Loss of •CH₃)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated system of 5,6-Dimethoxy-1-indenone, which includes the aromatic ring, the carbonyl group, and the double bond within the enone system, gives rise to distinct absorption bands in the UV region. Experimental data recorded in ethanol (B145695) show two primary absorption maxima (λmax) at 269 nm and 314 nm researchgate.net. These absorptions are attributed to π → π* transitions within the extended conjugated system. Studies on related derivatives in DMSO have shown a primary absorption maximum around 336-339 nm tandfonline.com.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and electronic characteristics of 5,6-Dimethoxy-1-indenone. Studies have utilized methods such as B3LYP and CAM-B3LYP with basis sets like 6-311G(d,p) to compute the compound's optimized geometry, vibrational frequencies, and electronic properties. nih.govnih.gov

Natural Bond Orbital (NBO) analysis is a key tool used to understand the electronic properties, revealing hyperconjugative interactions and charge delocalization within the molecule. nih.gov This analysis shows significant electronic transitions occurring between the indenone ring and the methoxy (B1213986) groups. nih.gov The interaction of electrons in a σ-bond with adjacent antibonding π-orbitals is possible due to the direct attachment of the OCH3 group to the indenone ring, facilitating n→π* interactions. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) calculations, in conjunction with analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are used to determine various reactive descriptors and predict the molecule's electronic absorption spectra. nih.govmjcce.org.mk The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

Table 1: Calculated Electronic Properties of 5,6-Dimethoxy-1-indenone

| Property | Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | Data not available | B3LYP/6-311G(d,p) |

| LUMO Energy | Data not available | B3LYP/6-311G(d,p) |

| Energy Gap (ΔE) | Data not available | B3LYP/6-311G(d,p) |

Conformational Analysis of 5,6-Dimethoxy-1-indenone and its Derivatives

Conformational analysis is crucial for understanding how 5,6-Dimethoxy-1-indenone and its derivatives can adapt their shapes to bind to biological targets. nih.gov For the parent molecule, computational studies elucidate the most stable three-dimensional arrangements, considering the orientation of the methoxy groups relative to the indenone ring system. nih.gov

For derivatives, such as those synthesized via Knoevenagel or crotonic condensation, computational analysis combined with experimental techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) NMR has been used to confirm the resulting stereochemistry. researchgate.net For example, in chalcone-like derivatives, it was determined that the synthesized compounds exist exclusively as the more stable E isomers. This was confirmed by observing the strong coupling between the hydrogen at the double bond and the methylene (B1212753) group in NMR spectra, a finding supported by DFT calculations. researchgate.net The conformational flexibility of derivatives is a key factor in molecular docking studies, where numerous possible conformers are often tested to find the optimal binding pose. nih.gov

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.ua For 5,6-Dimethoxy-1-indenone and its derivatives, docking simulations have been pivotal in identifying and characterizing interactions with key biological targets, particularly those implicated in Alzheimer's disease.

Studies have shown that 5,6-Dimethoxy-1-indenone itself may exhibit inhibitory activity against the apolipoprotein E (apoE) protein, suggesting its potential as a therapeutic agent for Alzheimer's disease. nih.govnih.gov More prominently, derivatives of 5,6-Dimethoxy-1-indenone are famous for their potent inhibition of acetylcholinesterase (AChE), a primary target in the symptomatic treatment of Alzheimer's. nih.govnih.govplos.org The well-known drug Donepezil (B133215) (E2020) is a prime example, built upon this chemical scaffold. nih.gov

Docking simulations of these derivatives into the AChE enzyme have provided critical insights into their mechanism of inhibition. nih.govnih.gov

Table 2: Molecular Docking Targets for 5,6-Dimethoxy-1-indenone and its Derivatives

| Ligand | Target Protein | Disease Relevance | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| 5,6-Dimethoxy-1-indenone | Apolipoprotein E (apoE) | Alzheimer's Disease | Data not available |

| Donepezil (E2020) | Acetylcholinesterase (AChE) | Alzheimer's Disease | Data not available |

Ligand-Protein Interaction Analysis

Docking studies provide detailed maps of the non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For the potent AChE inhibitor Donepezil, which features the 5,6-dimethoxy-1-indanone (B192829) moiety, simulations predict that the molecule spans the entire binding cavity of the enzyme. nih.gov

Key predicted interactions include:

Indanone Moiety : Interacts primarily with amino acid residues Tyr70 and Trp279. nih.gov

Ammonium Group (of the piperidine (B6355638) ring): Forms crucial interactions with Trp84, Phe330, and Asp72. nih.gov

Phenyl Group (of the benzyl (B1604629) substituent): Engages in interactions mainly with Trp84 and Phe330. nih.gov

Similarly, a novel indanone-chalcone-carbamate hybrid, AP5, was predicted through docking to bind simultaneously to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, showcasing its potential as a dual-binding inhibitor. nih.gov

Binding Site Characterization

The binding site of AChE is often described as a deep and narrow gorge, approximately 20 Å deep, with the catalytic active site located at its base. ddg-pharmfac.net Computational studies on Donepezil (E2020) confirm that its flexible structure allows it to occupy this gorge effectively. nih.gov The indanone portion of the molecule orients towards the peripheral anionic site, which is located near the entrance of the gorge, while the protonated nitrogen of the piperidine ring interacts with the catalytic anionic site at the bottom. nih.govnih.gov This dual-site binding is a hallmark of many potent AChE inhibitors and is well-rationalized by the computational models. nih.gov

In Silico Prediction of Drug-Likeness and Blood-Brain Barrier Permeation

Before costly synthesis and testing, in silico methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govnih.gov These predictions help to assess the compound's potential to be developed into an orally active drug. A key consideration for neuroactive compounds is their ability to cross the blood-brain barrier (BBB).

For a novel derivative of 5,6-dimethoxy-1-indanone, the compound AP5, in silico predictions of drug-likeness and BBB penetrance were performed and later validated by in vivo pharmacokinetic studies. nih.gov The computational analysis suggested that AP5 possessed favorable drug-like properties. Subsequent experimental validation confirmed these predictions, showing that AP5 had an oral bioavailability of 67.2% and achieved greater than 10% brain penetrance, which is a significant finding for a potential CNS-acting drug. nih.gov

General rules, such as Lipinski's Rule of Five, are often used as initial filters for drug-likeness. researchgate.net These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 3: Predicted Physicochemical Properties of 5,6-Dimethoxy-1-indenone

| Property | Predicted Value | Reference |

|---|---|---|

| Molecular Weight | 192.21 g/mol | nih.gov |

| XLogP3 | 1.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including transition states and reaction energy profiles. The most common synthetic route to 1-indanones, including 5,6-dimethoxy-1-indenone, is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. mdpi.comresearchgate.netnih.gov This reaction typically involves a strong acid or superacid catalyst to facilitate the cyclization. mdpi.com

Biological Activity and Mechanistic Studies of 5,6 Dimethoxy 1 Indenone and Its Derivatives

Cholinesterase Enzyme Inhibition Studies

Derivatives of 5,6-dimethoxy-1-indenone have been extensively studied as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). beilstein-journals.org Inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease. mdpi.com

Acetylcholinesterase (AChE) Inhibition

Numerous derivatives incorporating the 5,6-dimethoxy-1-indenone moiety have demonstrated significant inhibitory activity against acetylcholinesterase. One of the most prominent examples is 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, also known as E2020 or Donepezil (B133215). nih.gov This compound was identified as a highly potent AChE inhibitor with an IC₅₀ value of 5.7 nM. nih.gov Kinetic studies revealed that its mechanism of inhibition is of a mixed type, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Other series of derivatives have also shown noteworthy AChE inhibitory potential. Indanone-chalcone hybrids have been developed, with some compounds exhibiting anticholinesterase activity. researchgate.net For instance, compound 8e from one such series showed an IC₅₀ value of 18.7 µM against AChE. researchgate.net Another study on indanone derivatives with aminopropoxy benzylidene moieties reported compounds with IC₅₀ values ranging from 0.12 to 11.92 μM against AChE. nih.govresearchgate.net The most potent compound in this series, designated 5c, had an IC₅₀ of 0.12 μM. nih.govresearchgate.net Furthermore, a series of 2-benzylideneindan-1-one (B1199582) analogs were investigated, where the E-isomer of the N-benzyl(ethyl)amino analog (1h) achieved a low nanomolar AChE inhibition with an IC₅₀ of 39 nM. mdpi.com

| Compound | Derivative Type | AChE IC₅₀ | Source |

|---|---|---|---|

| E2020 (Donepezil) | Benzylpiperidine | 5.7 nM | nih.gov |

| Compound 5c | Aminopropoxy benzylidene | 0.12 µM | nih.govresearchgate.net |

| Compound 4h | Carbamate (B1207046) | 1.20 µM | researchgate.net |

| Compound E-1h | Benzylidene | 39 nM | mdpi.com |

| Compound 8e | Indanone-chalcone | 18.7 µM | researchgate.net |

Butyrylcholinesterase (BuChE) Inhibition

While AChE is the primary target for early-stage Alzheimer's therapy, BuChE activity increases as the disease progresses, making it an important secondary target. mdpi.com Some derivatives of 5,6-dimethoxy-1-indenone have shown significant and, in some cases, selective inhibition of BuChE.

In contrast to its potent AChE inhibition, E2020 (Donepezil) shows a much lower affinity for BuChE, being 1250 times more selective for AChE. nih.gov However, other structural modifications to the 5,6-dimethoxy-1-indenone core have yielded potent BuChE inhibitors. A series of 1-alkyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium halide derivatives were synthesized, with one compound demonstrating an IC₅₀ value of 0.55 μM for BuChE. researchgate.net

Research into benzylidene-indenone derivatives has led to the discovery of compounds that selectively inhibit human BuChE. researchgate.net Similarly, a study on indanone derivatives containing aminopropoxy benzyl (B1604629)/benzylidene moieties found compounds with potent BuChE inhibition, with IC₅₀ values ranging from 0.04 to 24.36 μM. nih.govresearchgate.net The most active BuChE inhibitor from this series was compound 7b, with an IC₅₀ of 0.04 μM. nih.govresearchgate.net

| Compound | Derivative Type | BuChE IC₅₀ | Source |

|---|---|---|---|

| Compound 7b | Aminopropoxy benzylidene | 0.04 µM | nih.govresearchgate.net |

| Unnamed | Pyridinium halide | 0.55 µM | researchgate.net |

| Compound 4h | Carbamate | 0.30 µM | researchgate.net |

| E2020 (Donepezil) | Benzylpiperidine | ~7125 nM (7.1 µM) | nih.gov |

Dual Cholinesterase Inhibitory Activity

Developing ligands that can inhibit both AChE and BuChE is a therapeutic strategy of growing interest for treating later stages of Alzheimer's disease. nih.gov Several series of compounds derived from 5,6-dimethoxy-1-indenone have been identified as dual inhibitors.

A novel hybrid molecule, (E)-3-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)-methyl)phenylethyl(methyl) carbamate (named AP5), which combines a 5,6-dimethoxy-indanone moiety with chalcone (B49325) and carbamate scaffolds, was designed as a multi-target-directed ligand and demonstrated dual inhibition of cholinesterases. nih.gov Another compound, 3-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl) methyl] phenyl (4-methoxyphenyl) carbamate (4h), showed potent inhibitory activities against both enzymes, with IC₅₀ values of 1.20 μM for AChE and 0.30 μM for BuChE. researchgate.net

Selective Inhibition Mechanisms

The selectivity of these inhibitors for AChE versus BuChE is dictated by specific structural features and their interactions within the distinct active sites of the enzymes. The high selectivity of E2020 for AChE over BuChE is a well-established example. nih.gov

Molecular docking and kinetic studies have provided insights into these mechanisms. For many potent inhibitors, a mixed-type inhibition is observed, suggesting that the molecules bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme gorge. nih.govresearchgate.net For instance, molecular docking of the dual inhibitor AP5 showed that it fits well into the active pocket of AChE, with the 5,6-dimethoxy-indanone moiety interacting with the PAS region, while the carbamate group interacts with the CAS region. nih.gov This dual-site binding is a key feature for many potent indenone-based inhibitors. researchgate.netnih.gov In contrast, more sterically hindered analogues may interact only at the peripheral site, which can influence their inhibitory profile and selectivity. nih.gov

Antiviral Activity

Beyond their role as cholinesterase inhibitors, derivatives of 5,6-dimethoxy-1-indenone have also been investigated for their antiviral properties. beilstein-journals.org

Hepatitis C Virus (HCV) Replication Suppression

Studies have shown that derivatives of 5,6-dimethoxy-1-indenone can potently suppress the replication of the Hepatitis C virus (HCV). beilstein-journals.orgncats.io Research focused on 1-indanone (B140024) thiosemicarbazones demonstrated significant anti-HCV activity. researchgate.netnih.gov

Specifically, two compounds, 5,6-dimethoxy-1-indanone (B192829) thiosemicarbazone and 5,6-dimethoxy-1-indanone N4-allyl thiosemicarbazone, were evaluated in cell-based HCV replicon systems. Both derivatives displayed potent suppression of HCV replication without causing cytotoxic effects. nih.gov The proposed mechanism of action involves the inhibition of the virus's non-structural proteins. nih.gov These findings highlight the potential of the 5,6-dimethoxy-1-indenone scaffold as a basis for developing new non-nucleoside anti-HCV agents. beilstein-journals.orgnih.gov

Bovine Viral Diarrhea Virus (BVDV) Inhibition and Resistance Mechanisms

A thiosemicarbazone derivative of 5,6-dimethoxy-1-indanone, referred to as TSC, has been identified as a potent inhibitor of Bovine Viral Diarrhea Virus (BVDV), a member of the Pestivirus genus. nih.govplos.org TSC functions as a non-nucleoside inhibitor (NNI) that specifically targets the virus's RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. plos.orgnih.gov The mechanism of action involves interfering with viral RNA synthesis. nih.gov Studies have shown that TSC acts at a time point that coincides with the beginning of viral RNA synthesis and effectively inhibits the activity of BVDV replication complexes. nih.gov Furthermore, TSC exhibits a synergistic effect when used in combination with ribavirin, another antiviral agent. nih.gov

The development of viral resistance to TSC has also been investigated. Researchers have selected BVDV mutants that demonstrate high resistance to the compound. nih.gov Genetic analysis of these resistant variants revealed specific mutations in the NS5B gene, which codes for the RdRp enzyme. nih.govplos.org All five resistant populations studied carried an N264D mutation in the RdRp. plos.org One of these variants also presented a secondary mutation, A392E, in the same protein. nih.govplos.org

Crucially, the resistance to TSC has been shown to be a stable trait. Even after twenty passages in a TSC-free environment, the resistant BVDV populations retained their resistance to the compound and the associated genetic mutations in the NS5B gene. nih.govplos.org This stability is thought to be due to the fixation of various compensatory mutations that allow the virus to maintain fitness in the absence of the drug. nih.gov During this process, some of the resistant virus populations showed altered characteristics, such as a delay in producing a cytopathic effect and a decrease in the intracellular accumulation of viral RNA. nih.gov

Table 1: Mutations Associated with BVDV Resistance to TSC This table summarizes the key mutations identified in the viral RNA-dependent RNA polymerase (RdRp) of BVDV variants resistant to the thiosemicarbazone derivative of 5,6-dimethoxy-1-indanone.

| Resistant Variant Group | Primary Mutation in RdRp (NS5B gene) | Additional Mutation in RdRp (NS5B gene) |

| BVDV-TSCr T1-5 | N264D | - |

| BVDV-TSCr T1 | N264D | A392E |

Antimicrobial Properties

Antibacterial Activity

Derivatives of 5,6-Dimethoxy-1-indanone have been synthesized and evaluated for their antimicrobial capabilities. One study focused on creating novel compounds by coupling the 5,6-dimethoxy-1-indanone structure with substituted pyridine (B92270) moieties. researchgate.net The synthesis involved creating a Schiff's base of the indanone, followed by a cyclization reaction to produce 6-amino-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylideneamino)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitrile derivatives. researchgate.net

These newly synthesized compounds were subsequently screened for their antimicrobial activity and were reported to possess promising antibacterial properties. researchgate.net While specific minimum inhibitory concentration (MIC) values are not detailed in the abstract, the findings indicate that modifying the 5,6-dimethoxy-1-indanone scaffold can lead to the development of effective antibacterial agents. researchgate.netekb.eg

Table 2: Antibacterial Activity of 5,6-Dimethoxy-1-indanone-Pyridine Derivatives This table outlines the findings on the antibacterial potential of novel synthesized derivatives.

| Compound Class | Synthesis Method | Screened Activity | Result |

| 5,6-Dimethoxy-1-indanone-Pyridine Hybrids | Schiff's base formation followed by cyclization | Antibacterial | Promising Activity Observed researchgate.net |

Neuroprotective Effects and Associated Cellular Mechanisms

Recent research has highlighted the potential of 5,6-dimethoxy-1-indanone derivatives as multifunctional agents for treating neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov A novel hybrid molecule, designated AP5, was designed by combining the 5,6-dimethoxy-indanone moiety with a chalcone scaffold and a carbamate group. nih.gov This multi-target-directed ligand has demonstrated significant neuroprotective effects in preclinical models. nih.govnih.gov

Inhibition of Amyloid-β (Aβ) Aggregation

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into toxic plaques in the brain. The derivative AP5 has been shown to effectively inhibit Aβ aggregation both in vitro and in vivo. nih.govnih.gov In studies using an APP/PS1 mouse model of Alzheimer's, chronic treatment with AP5 led to a reduction in Aβ plaque deposition and lower levels of insoluble Aβ. nih.gov This suggests that the compound can interfere with the amyloid cascade, a critical process in the progression of the disease. nih.gov

Modulation of Microglial Phenotype and Astrocyte Formation

Neuroinflammation, mediated by glial cells like microglia and astrocytes, plays a significant role in the pathology of Alzheimer's disease. nih.govnih.gov The 5,6-dimethoxy-1-indanone derivative AP5 has been found to exert potent anti-inflammatory effects by modulating the function of these cells. nih.gov

Specifically, AP5 treatment can switch microglia to a disease-associated microglia (DAM) phenotype, which is considered beneficial in the context of neurodegeneration. nih.gov This modulation also restored the phagocytic activity of microglial cells, enhancing their ability to clear Aβ deposits. nih.gov Furthermore, AP5 was shown to prevent the formation of A1 astrocytes, a subtype of reactive astrocytes known to be neurotoxic. nih.gov By suppressing these detrimental neuroinflammatory responses, AP5 helps to protect neurons and synapses from damage. nih.govnih.gov

Promotion of Neurite Outgrowth in Cell Lines

The promotion of neurite outgrowth—the growth of axons and dendrites from neurons—is a critical aspect of neural repair and regeneration. nih.gov While extensive research has been conducted on various compounds that can stimulate this process, direct studies specifically detailing the promotion of neurite outgrowth by 5,6-dimethoxy-1-indanone itself are not prominent in the available literature. However, the broader class of 1-indanone derivatives is widely investigated for a range of biological activities, including applications as pharmaceuticals for treating Alzheimer's disease, highlighting the therapeutic potential of this chemical scaffold in neurology. researchgate.net The neuroprotective effects observed with derivatives like AP5, which prevent neuronal and synaptic damage, indirectly support the therapeutic potential of this compound family in maintaining neuronal integrity. nih.govnih.gov

Enzyme Inhibition beyond Cholinesterases

While the inhibition of cholinesterases has been a primary focus of research on 5,6-dimethoxy-1-indenone and its derivatives, their biological activities extend to other important enzyme systems. Investigations have revealed their potential as inhibitors of monoamine oxidases, tubulin polymerization, and as antimicrobial agents, suggesting a broader therapeutic applicability.

Monoamine Oxidase (MAO) Inhibition:

Derivatives of 1-indanone have been identified as potent inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. Notably, C6-substituted 1-indanones have demonstrated high potency and selectivity for MAO-B, with IC50 values in the nanomolar range. nih.gov In contrast, C5-substituted analogs are generally weaker inhibitors of MAO-B. nih.gov While many derivatives show selectivity for MAO-B, some also exhibit significant inhibition of MAO-A. nih.gov

A series of 2-benzylideneindan-1-one derivatives have been synthesized and evaluated for their dual inhibitory activity against both acetylcholinesterase (AChE) and MAO-B. One particular compound, bearing a 5-methoxyindan-1-one moiety, displayed noteworthy activity against both enzymes in the high nanomolar range. mdpi.com

Table 1: MAO-B Inhibitory Activity of Selected Indanone Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| C6-substituted indanones | MAO-B | 0.001 - 0.030 | nih.gov |

| E-2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | MAO-B | 0.260 | mdpi.com |

| Z-2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | MAO-B | 1.94 | mdpi.com |

Tubulin Polymerization Inhibition:

Certain derivatives of the indenone scaffold have been investigated as inhibitors of tubulin polymerization, a critical process in cell division, making them of interest as potential anticancer agents. A series of novel dihydro-1H-indene derivatives were designed and found to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov One of the most potent compounds from this series demonstrated an IC50 value of 3.24 µM for the inhibition of tubulin polymerization. nih.gov This activity was associated with cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cell lines. nih.gov

Antimicrobial Activity:

Novel derivatives of 5,6-dimethoxy-1-indanone have been synthesized and screened for their antimicrobial properties. A study involving the coupling of 5,6-dimethoxy-1-indanone with substituted pyridines yielded compounds with promising antibacterial activity. Another study on aurone (B1235358) and indanone derivatives reported moderate to excellent antibacterial activity against Gram-positive bacteria. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for some of these compounds were found to be as low as 15.625 µM and 62.5 µM, respectively. nih.gov

Table 2: Antimicrobial Activity of Selected Indanone Derivatives

| Compound Class | Activity | Organism(s) | MIC (µM) | MBC (µM) | Reference |

|---|---|---|---|---|---|

| Aurone and indanone derivatives | Antibacterial | Gram-positive bacteria | 15.625 | 62.5 | nih.gov |

Structure-Activity Relationships (SAR) for Specific Biological Activities

The biological activity of 5,6-dimethoxy-1-indenone derivatives is significantly influenced by their structural features. Structure-activity relationship (SAR) studies have provided valuable insights into the key molecular determinants for their inhibitory effects on various enzymes.

Monoamine Oxidase (MAO) Inhibition:

For the inhibition of MAO, the substitution pattern on the indanone ring plays a crucial role.

Position of Substitution: C6-substituted indanones are notably more potent and selective inhibitors of MAO-B compared to their C5-substituted counterparts, which exhibit weaker inhibitory activity. nih.gov

Nature of Substituent: The specific groups attached at the C6 position influence the potency. While detailed SAR for various substituents on the 5,6-dimethoxy-1-indenone core is not extensively documented in the provided context, the high potency of C6-substituted analogs suggests that this position is critical for interaction with the enzyme's active site. nih.gov

Benzylidene Moiety: In the case of 2-benzylideneindan-1-one derivatives, the stereochemistry of the exocyclic double bond significantly impacts activity. The E-isomer of a 5-methoxy derivative was found to be a more potent inhibitor of both AChE and MAO-B than the corresponding Z-isomer by an order of magnitude. mdpi.com

Tubulin Polymerization Inhibition:

For the dihydro-1H-indene derivatives that act as tubulin polymerization inhibitors, the SAR studies highlighted the importance of the substituents on the indene (B144670) core and the attached phenyl rings. Although specific details regarding the 5,6-dimethoxy substitution are not provided in the search results, the design of a series of compounds and the identification of a particularly potent derivative imply that systematic structural modifications were key to optimizing activity. nih.gov The most potent compound in the series, which binds to the colchicine site of tubulin, was identified through these structure-activity relationship studies. nih.gov

Antimicrobial Activity:

In the context of antimicrobial activity, SAR studies of aurone and indanone derivatives have revealed some general trends:

Benefit of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the arylidene ring was found to be beneficial for the antibacterial activity against Gram-positive bacteria. nih.gov

Role of Hydroxyl Groups: The presence of hydroxyl groups also contributed positively to the antimicrobial activity. nih.gov

These findings underscore the importance of the substitution pattern on the aromatic rings of the indanone scaffold for potent antimicrobial effects.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Role as an Intermediate in Donepezil (B133215) Synthesis and Analogues

5,6-Dimethoxy-1-indenone is a critical starting material for the synthesis of Donepezil, a leading medication for the treatment of Alzheimer's disease. nbinno.com The standard synthetic pathway involves a base-catalyzed condensation reaction between 5,6-dimethoxy-1-indanone (B192829) and another key fragment, typically an aldehyde. researchgate.nettandfonline.com

One common and industrially viable method is the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde. researchgate.nettandfonline.com This reaction, often carried out in the presence of a strong base like lithium diisopropylamide or alkali metal carbonates, yields an intermediate, 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methyl piperidine (B6355638). researchgate.netnewdrugapprovals.org Subsequent hydrogenation of the exocyclic double bond in this intermediate furnishes the final Donepezil molecule. researchgate.nettandfonline.com

The versatility of the 5,6-dimethoxy-1-indenone core has also been exploited in the creation of a wide array of Donepezil analogues. nih.gov By modifying the piperidine moiety or other parts of the molecule while retaining the indanone structure, researchers have synthesized new compounds aimed at improving therapeutic efficacy. For instance, a series of 2-(4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-yl)-N-arylacetamide compounds has been synthesized and evaluated for their ability to inhibit cholinesterase, a key target in Alzheimer's therapy. Another approach involved reacting a 6-hydroxy-5-methoxy-2,3-dihydroinden-1-one, derived from ferulic acid, with N-benzylpiperidine-4-carboxaldehyde to produce a desmethyl Donepezil adduct, which was then used to generate 22 different analogues through alkylation or benzylation. nih.gov These studies underscore the foundational role of the indenone structure in exploring new chemical space for potential Alzheimer's treatments. nih.gov

| Reactant 1 | Reactant 2 | Key Intermediate/Product | Significance | Reference |

| 5,6-Dimethoxy-1-indanone | 1-Benzyl-4-piperidinecarboxaldehyde | 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl] methyl piperidine | Key intermediate in the large-scale synthesis of Donepezil. researchgate.nettandfonline.com | researchgate.nettandfonline.com |

| 5,6-Dimethoxy-1-indanone | Pyridine-4-carboxaldehyde | 5,6-dimethoxy-2-(pyridin-4-yl)methylene indan-1-one | Precursor in an alternative synthetic route to Donepezil. newdrugapprovals.org | newdrugapprovals.org |

| 6-hydroxy-5-methoxy-2,3-dihydroinden-1-one | N-benzylpiperidine-4-carboxaldehyde | 6-O-desmethyl donepezil adduct | Intermediate for the synthesis of 22 Donepezil analogues with varied substituents. nih.gov | nih.gov |

| 5,6-dimethoxy-1-indanone derivatives | Various aryl acetamides | 2-(4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-yl)-N-arylacetamide | Novel Donepezil analogues evaluated as cholinesterase inhibitors. |

Precursor for Complex Organic Molecules

Beyond its celebrated role in Donepezil synthesis, 5,6-dimethoxy-1-indenone is a valuable synthon for a variety of other complex organic molecules. nbinno.com Its inherent chemical reactivity, stemming from the ketone functional group and the activated aromatic ring, allows chemists to construct intricate molecular frameworks. nbinno.combeilstein-journals.org The indanone scaffold itself is a structural motif found in numerous biologically active compounds and natural products, making its derivatives attractive targets in drug discovery and materials science. researchgate.netresearchmap.jp

The utility of 1-indanones, including the 5,6-dimethoxy derivative, extends to the synthesis of compounds with a broad spectrum of biological activities, such as antiviral, anti-inflammatory, and anticancer agents. beilstein-journals.orgresearchgate.net For example, new 1-indanone (B140024) derivatives have been synthesized from ferulic acid to create multifunctional drugs for Alzheimer's disease that inhibit both cholinesterases and amyloid-beta self-assembly. beilstein-journals.org The versatility of the indanone core is further demonstrated by its use as an intermediate in the synthesis of various organic structures, including heterocyclic compounds and chiral ligands for asymmetric synthesis. researchmap.jp Photochemical methods have also been developed, where irradiation of precursors like 4,5-dimethoxy-2-methylphenacyl benzoate (B1203000) can yield 5,6-dimethoxy-1-indanone, which can then be converted into more complex targets. rsc.org

Development of Multi-Target Directed Ligands (MTDLs)

The multifactorial nature of complex pathologies like Alzheimer's disease has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. icmerd.comnih.gov The 5,6-dimethoxy-1-indenone scaffold, central to the structure of Donepezil, is an attractive starting point for designing such MTDLs. nih.gov

Researchers have designed and synthesized novel Donepezil-like compounds that not only inhibit acetylcholinesterase (AChE) but also target other key enzymes implicated in Alzheimer's disease, such as β-secretase (BACE1). nih.gov By retaining the essential N-benzyl piperidine and indanone moieties of Donepezil while introducing structural modifications, such as a double bond between the two core fragments, it is possible to create more rigid analogues. nih.gov These rigid structures can exhibit dual activity, influencing multiple pathological pathways. nih.gov The MTDL approach represents a sophisticated strategy in drug design, aiming to overcome the limitations of single-target therapies by addressing the complex network of factors that contribute to diseases like Alzheimer's. icmerd.comnih.gov

Potential in Optical Applications and Nonlinear Optical (NLO) Chromophores

Derivatives of 5,6-dimethoxy-1-indanone have shown promise as candidates for optical applications, particularly in the field of nonlinear optics (NLO). researchgate.net NLO materials are crucial for technologies like optical data storage, telecommunications, and optical computing. The development of NLO chromophores often involves creating molecules with a donor-π-acceptor (D-π-A) structure, which facilitates the intramolecular charge transfer necessary for a strong nonlinear optical response.

Researchers have synthesized indanone-based NLO-phores by performing a Knoevenagel condensation with 5,6-dimethoxy-1-indanone. researchgate.net These studies have investigated the electrochemical, photochemical, and photophysical properties of the resulting compounds. researchgate.net The third-order nonlinear refractive index and nonlinear absorption coefficient of these synthesized chromophores were assessed using Z-scan measurements, confirming their potential for use in optical applications. researchgate.net Theoretical studies using density functional theory (DFT) have further supported the experimental findings, indicating that these indanone derivatives are viable candidates for advanced optical materials. researchgate.net The unique structural and electronic properties of 1-indanone compounds make them an effective element in the design of novel optical devices. nih.gov

Conclusion and Future Research Directions

Summary of Current Research on 5,6-Dimethoxy-1-indenone

Current research on 5,6-Dimethoxy-1-indenone, and its corresponding indanone, is predominantly centered on its role as a pivotal intermediate in medicinal chemistry. The compound is most notably recognized as a key building block in the industrial synthesis of Donepezil (B133215), an acetylcholinesterase (AChE) inhibitor widely used for the treatment of Alzheimer's disease. nih.govnbinno.comresearchgate.net The specific arrangement of the dimethoxy groups on the indanone core is crucial for the biological activity of Donepezil, making the efficient synthesis of this precursor a significant area of focus. nbinno.com

Beyond its application as a precursor for Donepezil, research has explored the synthesis of novel derivatives of 5,6-Dimethoxy-1-indenone with potential therapeutic applications. Studies have shown that Schiff's base derivatives coupled with substituted pyridines exhibit promising antibacterial activity. researchgate.net Furthermore, a thiosemicarbazone derivative of the corresponding indanone has been found to inhibit the RNA synthesis of the bovine viral diarrhea virus, indicating potential for antiviral applications. The indanone structural motif, in general, is considered a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.net This foundational research provides a strong basis for the future exploration of 5,6-Dimethoxy-1-indenone as a versatile scaffold for drug discovery.

Emerging Avenues in Synthetic Methodology

While established methods like intramolecular Friedel-Crafts reactions are commonly used for the synthesis of 5,6-Dimethoxy-1-indenone and its analogs, the field of organic synthesis is continually evolving, offering more efficient and versatile strategies. beilstein-journals.orgsemanticscholar.org Emerging avenues in synthetic methodology that could be applied to this compound class focus on improving yield, atom economy, and functional group tolerance.